molecular formula C15H15NO4S B1271607 4-[Benzyl(methyl)sulfamoyl]benzoic acid CAS No. 887202-40-6

4-[Benzyl(methyl)sulfamoyl]benzoic acid

Cat. No. B1271607
M. Wt: 305.4 g/mol
InChI Key: OSFGNTLIOUHOKN-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)sulfamoyl]benzoic acid is a compound that is structurally related to a variety of sulfamoyl-containing benzoic acid derivatives, which have been studied for their biological activities and chemical properties. While the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the potential characteristics and applications of 4-[Benzyl(methyl)sulfamoyl]benzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 4-(Di-n-propylsulfamyl)benzoic acid, has been achieved through electrooxidation methods. This process involves the conversion of a methyl group to a carboxylate group via cathodically generated oxygen radical-anions, which selectively oxidize the methyl group while leaving the sulfonamide group intact . This method offers a safer and less corrosive alternative to traditional chemical synthesis methods.

Molecular Structure Analysis

The molecular structure of sulfamoyl-containing benzoic acid derivatives has been extensively studied using various spectroscopic techniques. For instance, vibrational spectral analysis using FT-Raman and FT-IR spectroscopy has been employed to investigate the structure of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide, a compound with a sulfamoyl group similar to that in 4-[Benzyl(methyl)sulfamoyl]benzoic acid . Theoretical calculations such as density functional theory (DFT) have been used to predict vibrational frequencies and molecular orbital energies, providing a deeper understanding of the molecular structure and reactivity .

Chemical Reactions Analysis

The reactivity of sulfamoyl-containing benzoic acid derivatives has been explored in the context of their ability to inhibit carbonic anhydrase, a metalloenzyme. Benzamide-4-sulfonamides, which share structural similarities with 4-[Benzyl(methyl)sulfamoyl]benzoic acid, have been shown to inhibit human carbonic anhydrase isoforms effectively . This suggests that 4-[Benzyl(methyl)sulfamoyl]benzoic acid may also participate in similar biochemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl-containing benzoic acid derivatives can be inferred from spectroscopic and computational studies. For example, the surface-enhanced Raman scattering of 4-(methylthio)benzoic acid has provided insights into how these molecules interact with metal surfaces, which is relevant for understanding adsorption properties . Quantum mechanical calculations have been used to analyze the non-linear optical properties, molecular electrostatic potential, and thermodynamic properties of related compounds, which can be indicative of the behavior of 4-[Benzyl(methyl)sulfamoyl]benzoic acid under various conditions .

Scientific Research Applications

Inhibitor of Human Carbonic Anhydrase Isoforms

4-[Benzyl(methyl)sulfamoyl]benzoic acid derivatives have been explored as inhibitors of human carbonic anhydrase isozymes (hCA), particularly hCA II, VII, and IX. These derivatives demonstrate inhibitory activity in low nanomolar or subnanomolar ranges. They have potential applications in treating diseases where these isozymes are implicated (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Role in Multiple Stress Tolerance in Plants

Benzoic acid derivatives, including 4-[Benzyl(methyl)sulfamoyl]benzoic acid, have been studied for their role in inducing multiple stress tolerance in plants. These compounds show effectiveness in inducing tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids (Senaratna, Merritt, Dixon, Bunn, Touchell, & Sivasithamparam, 2004).

Topical Antiglaucoma Properties

Certain 4-[Benzyl(methyl)sulfamoyl]benzoic acid derivatives have been tested as inhibitors of carbonic anhydrase isozymes CA I, II, and IV. These derivatives have shown good in vivo activity and prolonged duration of action as topically acting anti-glaucoma agents in rabbit models, demonstrating a potential therapeutic application in glaucoma treatment (Mincione, Starnotti, Menabuoni, Scozzafava, Casini, & Supuran, 2001).

Synthesis of Novel Compounds

The synthesis of novel compounds involving 4-[Benzyl(methyl)sulfamoyl]benzoic acid is a field of active research. These compounds have been synthesized for various biological activities, including antimicrobial properties (Havaldar & Khatri, 2006).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-16(11-12-5-3-2-4-6-12)21(19,20)14-9-7-13(8-10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFGNTLIOUHOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365922
Record name 4-[benzyl(methyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Benzyl(methyl)sulfamoyl]benzoic acid

CAS RN

887202-40-6
Record name 4-[benzyl(methyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[benzyl(methyl)sulfamoyl]benzoic acid
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